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Compound of Interest

Compound Name: 7-Ethynylcoumarin

Cat. No.: B1422633

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-
ethynylcoumarin, a versatile building block in medicinal chemistry and materials science. The
primary synthetic route proceeds through a three-step sequence starting from the readily
available 7-hydroxycoumarin. This process involves the activation of the hydroxyl group via
triflation, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a
protected alkyne, and subsequent deprotection to yield the final product.

Core Synthesis Pathway

The synthesis of 7-ethynylcoumarin is efficiently achieved through the following three key
transformations:

 Triflation of 7-Hydroxycoumarin: The phenolic hydroxyl group of 7-hydroxycoumarin is
converted to a highly reactive trifluoromethanesulfonate (triflate) leaving group.

e Sonogashira Coupling: The resulting 7-triflyloxycoumarin undergoes a palladium-catalyzed
cross-coupling reaction with trimethylsilylacetylene.

o Deprotection: The trimethylsilyl (TMS) protecting group is removed from the alkyne to afford
the terminal alkyne, 7-ethynylcoumarin.
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This synthetic strategy is widely adopted due to its high efficiency and tolerance of various
functional groups.

Experimental Protocols

Step 1: Synthesis of 2-Oxo0-2H-chromen-7-yl
trifluoromethanesulfonate

This initial step activates the 7-position of the coumarin ring for the subsequent cross-coupling
reaction.

Reaction Scheme:
Caption: Triflation of 7-Hydroxycoumarin.
Methodology:

A solution of 7-hydroxycoumarin (1 equivalent) in anhydrous dichloromethane (DCM) is cooled
to 0 °C under an inert atmosphere. Pyridine (1.2 equivalents) is added, followed by the
dropwise addition of trifluoromethanesulfonic anhydride (1.1 equivalents). The reaction mixture
is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the
reaction is quenched with water and the organic layer is separated. The aqueous layer is
extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure. The crude product is purified by
flash column chromatography on silica gel.

Quantitative Data:
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Reactant/Reagent Molar Equiv. Purity
7-Hydroxycoumarin 1.0 >98%
Trifluoromethanesulfonic

_ 11 >99%
Anhydride
Pyridine 1.2 Anhydrous
Dichloromethane - Anhydrous
Product Yield Physical Form
2-0Ox0-2H-chromen-7-yl ) ) ) )

Typically >90% White to off-white solid

trifluoromethanesulfonate

Step 2: Sonogashira Coupling of 2-Ox0-2H-chromen-7-yl
trifluoromethanesulfonate with Trimethylsilylacetylene

This step introduces the protected ethynyl group at the 7-position of the coumarin core.
Reaction Scheme:

Caption: Sonogashira Coupling Reaction.

Methodology:

To a solution of 2-ox0-2H-chromen-7-yl trifluoromethanesulfonate (1 equivalent) in a mixture of
anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) are added
bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPh3)2CI2, 0.02-0.05 equivalents) and
copper(l) iodide (Cul, 0.04-0.1 equivalents). The mixture is degassed and placed under an inert
atmosphere. Trimethylsilylacetylene (1.5-2.0 equivalents) is then added, and the reaction is
stirred at room temperature for 12-24 hours. After completion, the solvent is removed in vacuo,
and the residue is purified by flash column chromatography on silica gel.

Quantitative Data:
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Reactant/Reagent Molar Equiv. Purity

2-0Ox0-2H-chromen-7-yl

trifluoromethanesulfonate L0 >95%
Trimethylsilylacetylene 15-20 >98%
Pd(PPh3)2CI2 0.02 - 0.05 >98%
Copper(l) lodide 0.04-0.1 >98%
Triethylamine - Anhydrous
Tetrahydrofuran - Anhydrous
Product Yield Physical Form
7-

((Trimethylsilyl)ethynyl)coumari  Typically 80-95% Solid

n

Step 3: Deprotection of 7-
((Trimethylsilyl)ethynyl)coumarin

The final step involves the removal of the TMS group to yield the terminal alkyne.
Reaction Scheme:

Caption: Deprotection of TMS Group.

Methodology:

To a solution of 7-((trimethylsilyl)ethynyl)coumarin (1 equivalent) in methanol is added
potassium carbonate (0.2-0.5 equivalents). The mixture is stirred at room temperature for 1-3
hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the
solvent is removed under reduced pressure. The residue is taken up in a suitable organic
solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium
sulfate, and concentrated. The crude product can be further purified by recrystallization or
column chromatography if necessary.
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Quantitative Data:

Reactant/Reagent Molar Equiv. Purity

7-

((Trimethylsilyl)ethynyl)coumari 1.0 >95%

n

Potassium Carbonate 0.2-0.5 >99%
Methanol Anhydrous
Product Yield Physical Form

7-Ethynylcoumarin

Typically >95%

Solid

Characterization of 7-Ethynylcoumarin

Physical Properties:

Property

Value

Molecular Formula

C11H602

Molecular Weight 170.17 g/mol [1]
Appearance White to pale yellow solid
Melting Point Data varies, typically in the range of 150-160 °C

Spectroscopic Data:

« 1H NMR (400 MHz, CDCI3) & (ppm): 7.64 (d, J = 9.5 Hz, 1H), 7.50 (d, J = 8.3 Hz, 1H), 7.20
(dd, J = 8.3, 1.8 Hz, 1H), 7.14 (d, J = 1.8 Hz, 1H), 6.38 (d, J = 9.5 Hz, 1H), 3.16 (s, 1H).

e 13C NMR (101 MHz, CDCI3) & (ppm): 160.4, 155.0, 144.1, 129.0, 126.8, 125.5, 118.4,

117.8,117.1, 82.2, 79.1.

Logical Workflow of the Synthesis
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The entire synthetic process can be visualized as a linear progression from the starting material
to the final product, with each step building upon the previous one.

Caption: Synthetic workflow for 7-ethynylcoumarin.

This in-depth guide provides the necessary details for the successful synthesis and
characterization of 7-ethynylcoumarin. Researchers and professionals in drug development
can utilize this information for the efficient production of this valuable compound for a wide
range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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